

UNC4976: A Comparative Analysis of its Selectivity Profile Against Other Chromodomains

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Compound of Interest

Compound Name: *UNC4976*

Cat. No.: *B1194538*

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UNC4976 has emerged as a potent and cellularly active chemical probe for the chromodomains of the Polycomb Repressive Complex 1 (PRC1). Its unique mechanism of action as a positive allosteric modulator of CBX7 nucleic acid binding has garnered significant interest within the research community. This guide provides a comprehensive comparison of **UNC4976**'s binding affinity and selectivity against a panel of other chromodomains, supported by experimental data and detailed methodologies.

Quantitative Selectivity Profile of UNC4976

The selectivity of **UNC4976** has been primarily characterized using Isothermal Titration Calorimetry (ITC), which directly measures the heat released or absorbed during a binding event to determine the dissociation constant (K_d). The following table summarizes the binding affinities and selectivity of **UNC4976** for various Polycomb CBX and CDY chromodomains.

Chromodomain	Dissociation Constant (Kd)	Fold Selectivity vs. CBX7
CBX7	59 nM[1]	1
CBX4	62 nM[1]	~1
CBX2	~1652 nM (calculated)	~28-fold
CBX6	~531 nM (calculated)	~9-fold
CDYL2	~472 nM (calculated)	~8-fold

Note: Fold selectivity is calculated relative to the Kd for CBX7. Calculated Kd values for CBX2, CBX6, and CDYL2 are derived from the reported fold-selectivity against CBX4/7.

UNC4976 demonstrates a nearly identical affinity for CBX4 and CBX7. This is attributed to the identical amino acid residues in the ligand-binding pockets of these two chromodomains. The compound exhibits significant selectivity against other tested chromodomains, including CBX2, CBX6, and CDYL2.

Further broad-spectrum selectivity profiling was conducted using a Chromatin-Associated Domain Array (CADOR) containing 120 purified lysine-methyl (Kme) reader domains. In these assays, biotinylated **UNC4976** exclusively interacted with the five Polycomb CBX chromodomains and a small subset of CDY chromodomains, indicating a high degree of selectivity within the broader family of methyl-lysine reader domains.

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the selectivity profile of **UNC4976**.

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions in solution.

- Objective: To determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of **UNC4976** binding to various chromodomains.

- Instrumentation: A MicroCal ITC200 or similar instrument is typically used.
- Sample Preparation:
 - All proteins (CBX and CDY chromodomains) are expressed and purified to >95% purity.
 - The protein and **UNC4976** are dialyzed against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP) to minimize heats of dilution.
 - The final concentrations are accurately determined. Typical concentrations are 10-50 μ M for the protein in the sample cell and 100-500 μ M for the ligand in the syringe.
- Experimental Procedure:
 - The sample cell is filled with the purified chromodomain solution.
 - The injection syringe is filled with the **UNC4976** solution.
 - A series of small injections (e.g., 2 μ L) of the **UNC4976** solution are titrated into the sample cell at a constant temperature (e.g., 25°C).
 - The heat change associated with each injection is measured.
 - A control experiment is performed by titrating **UNC4976** into the buffer alone to determine the heat of dilution.
- Data Analysis:
 - The heat of dilution is subtracted from the raw binding data.
 - The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) using software such as Origin to determine the K_d , ΔH , and n .

Chromatin-Associated Domain Array (CADOR) Microarray

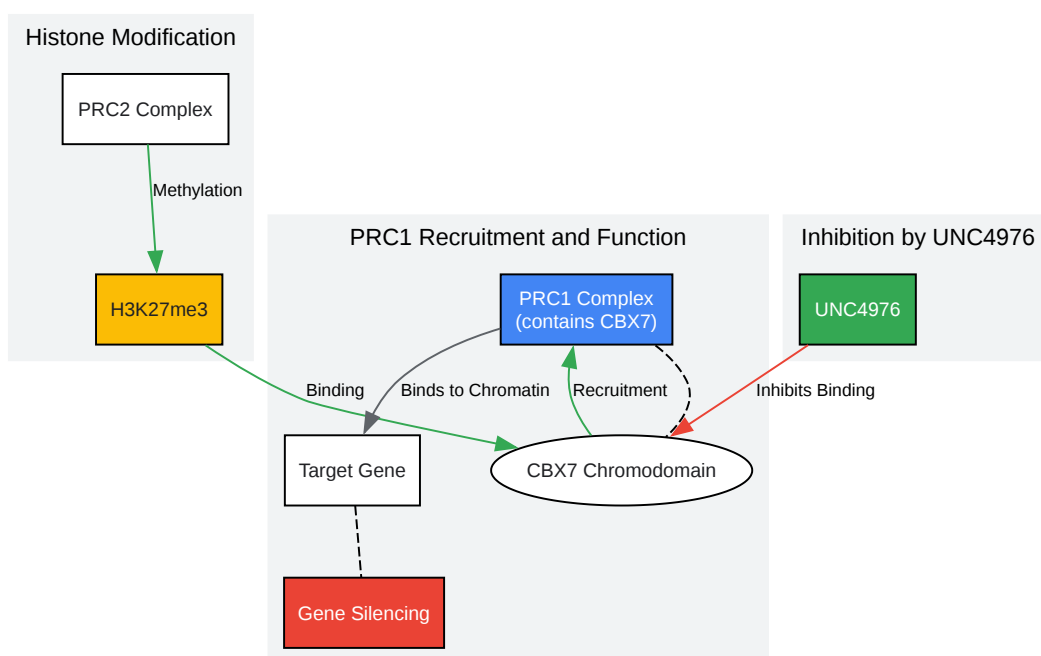
This high-throughput screening method is used to assess the selectivity of a compound against a large panel of protein domains simultaneously.

- Objective: To evaluate the binding specificity of **UNC4976** against a broad range of methyl-lysine reader domains.
- Array Preparation:
 - A library of 120 purified Kme reader domains (including chromodomains, Tudor domains, PHD fingers, etc.) are spotted onto a nitrocellulose-coated glass slide.
- Experimental Procedure:
 - The microarray slide is blocked to prevent non-specific binding.
 - The slide is incubated with a biotinylated version of **UNC4976** at a specific concentration.
 - The slide is washed to remove unbound compound.
 - The slide is then incubated with a fluorescently labeled streptavidin conjugate, which binds to the biotin tag on **UNC4976**.
 - The slide is washed again to remove unbound streptavidin.
- Data Acquisition and Analysis:
 - The microarray is scanned using a fluorescence scanner to detect the spots where the biotinylated **UNC4976** has bound.
 - The fluorescence intensity of each spot is quantified to determine the relative binding affinity of **UNC4976** to each of the spotted domains.

Signaling Pathway and Mechanism of Action

UNC4976 targets the CBX chromodomains, which are essential components of the Polycomb Repressive Complex 1 (PRC1). PRC1 is a key epigenetic regulator that plays a critical role in gene silencing and maintaining cellular identity.

UNC4976 Mechanism of Action in PRC1-mediated Gene Silencing

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Caption: PRC1-mediated gene silencing and its inhibition by **UNC4976**.

The Polycomb Repressive Complex 2 (PRC2) first catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a hallmark of repressed chromatin. The chromodomain of CBX7, a subunit of the canonical PRC1 complex, recognizes and binds to this H3K27me3 mark.^[2] This interaction is crucial for the recruitment of PRC1 to specific gene loci, leading to chromatin compaction and transcriptional repression.^{[3][4]} **UNC4976** acts by binding to the CBX7 chromodomain, thereby preventing its interaction with H3K27me3 and disrupting the

recruitment of PRC1 to its target genes, ultimately leading to the de-repression of gene expression.

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